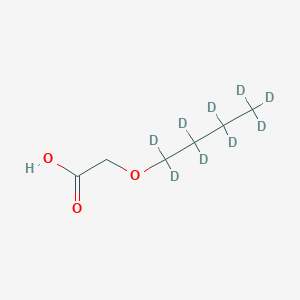

Butoxy-D9-acetic acid

Description

The Foundational Role of Stable Isotope Labeling in Contemporary Chemical Biology

Stable isotope labeling is a crucial technique in modern molecular biology and biochemistry. silantes.com It involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. silantes.comcreative-proteomics.com This "tagging" of molecules allows scientists to trace their pathways and interactions within complex biological systems. silantes.comwikipedia.org By replacing common atoms with their heavier, stable isotopes, researchers can distinguish these labeled molecules from their naturally occurring counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. silantes.comwikipedia.org This method is instrumental in studying a wide array of biochemical processes, including metabolism, DNA replication, and protein-nucleic acid interactions, providing deep insights into the intricate workings of living organisms. silantes.comfiveable.me

Theoretical Underpinnings of Deuterium Substitution Effects in Organic Systems

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org This effect arises primarily from the difference in mass between hydrogen and deuterium; deuterium is approximately twice as heavy. wikipedia.org This mass difference affects the vibrational frequencies of chemical bonds; a carbon-deuterium (C-D) bond vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. fiveable.me Consequently, the C-D bond has a lower zero-point energy, meaning more energy is required to break it. wikipedia.orgfiveable.me

This increased bond strength can significantly slow down reactions where the cleavage of a C-H bond is the rate-determining step. wikipedia.orgfiveable.me The magnitude of the KIE can provide valuable information about the reaction mechanism. fiveable.me For instance, a large primary KIE suggests that the C-H bond is broken in the slowest step of the reaction. princeton.edu Conversely, smaller secondary KIEs can offer insights into changes in hybridization and other structural aspects of the transition state. princeton.edu

Butoxy-D9-acetic Acid as a Paradigmatic Deuterated Research Compound for Metabolic and Analytical Applications

This compound serves as a prime example of a deuterated compound used in both metabolic and analytical studies. It is the deuterated analog of butoxyacetic acid, a primary metabolite of the industrial solvent 2-butoxyethanol. core.ac.ukiarc.frwikipedia.org

In analytical chemistry, this compound is predominantly used as an internal standard for the quantification of its non-deuterated counterpart in biological samples. nih.gov In techniques like gas chromatography-mass spectrometry (GC-MS), the deuterated standard is added in a known amount to a sample. nih.gov Because it is chemically identical to the analyte (butoxyacetic acid) but has a different mass, it can be distinguished by the mass spectrometer. unam.mx This allows for highly accurate and precise measurements by correcting for any loss of the analyte during sample preparation and analysis. nobracat-isotopes.com

In metabolic research, deuterated compounds like this compound are used as tracers to study the metabolic pathways of drugs and other xenobiotics. chemsrc.comwikipedia.org By administering the deuterated compound, researchers can track its conversion to various metabolites, providing a clearer picture of how the parent compound is processed in the body. nih.gov This information is critical for understanding the pharmacokinetics and potential toxicity of substances. wikipedia.orgnih.gov The stability of the C-D bond can also be exploited to deliberately slow down metabolism at specific sites in a molecule, a strategy sometimes used in drug design to enhance a drug's half-life and efficacy. wikipedia.orgnih.gov

Below is a table detailing the chemical properties of this compound.

| Property | Value |

| IUPAC Name | 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid nih.gov |

| Molecular Formula | C₆H₃D₉O₃ |

| Molecular Weight | 141.21 g/mol nih.gov |

| CAS Number | 669720-55-2 nih.gov |

| Synonyms | n-Butoxyacetic acid-d9, 2-[(2H9)Butoxy]acetic acid chemsrc.comnih.gov |

Historical Context and Evolution of Deuterated Analytical Standards and Tracers in Biochemical Research

The use of isotopes as tracers in biochemical research has a rich history, beginning with the pioneering work of Georg de Hevesy in the early 20th century, who used radioactive isotopes to study biological processes. nih.gov The discovery of deuterium by Harold Urey in 1931, for which he won the Nobel Prize in 1934, opened the door for the use of stable isotopes in research. wikipedia.orgprinceton.edu

Initially, the focus was on radioactive isotopes like phosphorus-32 (B80044) and carbon-14, which were instrumental in elucidating fundamental metabolic pathways. nih.govtandfonline.comnih.gov These early studies, often using rudimentary techniques like paper chromatography, laid the groundwork for modern biochemistry. tandfonline.comnih.gov

The development of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provided the necessary tools to detect and quantify stable isotopes. wikipedia.orgnih.gov This led to the widespread adoption of stable isotope labeling, with deuterated compounds becoming particularly valuable. unam.mx The ability to synthesize complex deuterated molecules allowed for more sophisticated tracer studies and the development of highly accurate internal standards for quantitative analysis. nih.gov

In the 1970s, the first patents for deuterated drugs were filed, recognizing the potential of the kinetic isotope effect to improve the metabolic profiles of pharmaceuticals. wikipedia.orgnih.gov However, it took several decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. wikipedia.orgacs.org This milestone has spurred renewed interest in the development of deuterated compounds for therapeutic applications. acs.org Today, deuterated standards and tracers are indispensable tools in drug discovery and development, environmental monitoring, and clinical diagnostics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQOASGWDCBKCJ-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Butoxy D9 Acetic Acid Production

Strategic Approaches to Deuterium (B1214612) Incorporation in Carboxylic Acid Derivatives

The introduction of deuterium into carboxylic acid derivatives is a cornerstone of isotope chemistry, with applications ranging from mechanistic studies to improving the pharmacokinetic profiles of drug molecules. rsc.orgrsc.org Strategies for deuterium incorporation can be broadly categorized, each offering distinct advantages in terms of selectivity, efficiency, and scalability.

One primary method is the use of deuterated building blocks in a convergent synthesis. This approach involves preparing a key starting material in its deuterated form, which is then carried through a reaction sequence. For carboxylic acids, this could mean employing a deuterated alkyl halide, alcohol, or other synthon. While often reliable for achieving high levels of isotopic enrichment, this strategy may be limited by the commercial availability and cost of the necessary deuterated precursors. researchgate.net

Another significant strategy is hydrogen-isotope exchange (HIE) on a pre-existing non-deuterated molecule. These reactions replace protium (B1232500) (¹H) with deuterium (²H) and can be catalyzed by acids, bases, or transition metals. nih.govrsc.org

Acid-catalyzed exchange often uses strong deuterated acids like D₂SO₄ in a deuterium-rich solvent such as D₂O or CD₃OD. nih.govacs.org This method is effective for deuterating specific positions, such as the α-position to a carbonyl group or aromatic rings. researchgate.netnih.gov

Transition-metal-catalyzed HIE offers high regioselectivity through C-H activation. chemrxiv.org Catalysts based on palladium, iridium, rhodium, and other metals can direct deuteration to specific C(sp²) or C(sp³) centers, even in complex molecules, using D₂O or D₂ gas as the deuterium source. rsc.orgchemrxiv.orgthieme-connect.com

More recently, photoredox and hydrogen atom transfer (HAT) catalysis have emerged as powerful methods for the precise deuteration of aliphatic carboxylic acids. rsc.orgrsc.org These reactions can proceed under mild conditions and exhibit excellent functional group tolerance, allowing for the decarboxylative deuteration of complex carboxylic acids with high isotopic incorporation. rsc.orgrsc.org

| Strategy | Description | Common Deuterium Source | Key Features |

| Deuterated Building Blocks | Synthesis using starting materials that already contain deuterium. | Varies (e.g., D-labeled solvents, reagents) | High isotopic purity; dependent on precursor availability. researchgate.net |

| Acid/Base-Catalyzed HIE | Direct exchange of hydrogen for deuterium on a substrate using acid or base catalysts. | D₂O, CD₃OD | Simple, effective for acidic protons. nih.govrsc.org |

| Transition-Metal-Catalyzed HIE | C-H bond activation by a metal catalyst to achieve regioselective deuteration. | D₂O, D₂ gas | High regioselectivity; broad substrate scope. chemrxiv.orgthieme-connect.com |

| Photoredox/HAT Catalysis | Utilizes light and a catalyst to generate radicals for decarboxylative deuteration. | D₂O | Mild conditions; high functional group tolerance. rsc.orgrsc.org |

Total Synthesis of Butoxy-D9-acetic Acid: Reaction Pathways and Optimizations

The most direct and widely referenced method for preparing this compound is through a Williamson ether synthesis. This classical organic reaction involves the coupling of an alcohol (or its corresponding alkoxide) with an organohalide. For this compound, the synthesis involves the reaction of fully deuterated n-butanol (n-butanol-d9) with an acetic acid derivative bearing a leaving group at the alpha position.

A common pathway involves the following steps:

Deprotonation of n-Butanol-d9: The deuterated alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium n-butoxide-d9. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The sodium n-butoxide-d9 is then reacted with an ethyl haloacetate, typically ethyl bromoacetate (B1195939) or ethyl chloroacetate. The alkoxide displaces the halide in an Sₙ2 reaction to form ethyl butoxy-d9-acetate.

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid. This is typically achieved by saponification with a base like sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and yield the final product, this compound.

This synthetic approach was utilized for the preparation of this compound for its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of its non-deuterated analog, a metabolite of the solvent 2-butoxyethanol. oup.comnih.gov Another described synthesis involves the condensation of 2-chloro-N-[diethylamino-ethyl]-4-quinoline carboxamide with the sodium salt of n-butyl-d9 alcohol to produce dibucaine-d9, highlighting a similar use of the deuterated butoxide nucleophile. iaea.org

Optimization of this synthesis focuses on maximizing the yield and ensuring high isotopic purity by using anhydrous solvents to prevent H/D exchange and ensuring complete reaction at each step.

| Step | Reactants | Reagents | Product | Purpose |

| 1. Alkoxide Formation | n-Butanol-d9 | Sodium Hydride (NaH) | Sodium n-butoxide-d9 | Generates a strong nucleophile. |

| 2. Etherification (Sₙ2) | Sodium n-butoxide-d9, Ethyl bromoacetate | Anhydrous Solvent (e.g., THF) | Ethyl butoxy-d9-acetate | Forms the C-O-C ether linkage. |

| 3. Hydrolysis | Ethyl butoxy-d9-acetate | 1. NaOH(aq) 2. HCl(aq) | This compound | Converts the ester to the final carboxylic acid. nih.gov |

Chemo- and Regioselective Deuteration Techniques for Alkyl Chain Modification

Achieving selective deuteration at specific positions within an alkyl chain is a significant synthetic challenge. Modern organic chemistry has developed several powerful techniques to address this, enabling the precise modification of molecules without relying on pre-deuterated building blocks.

Transition-metal-catalyzed C(sp³)–H activation is a leading strategy. Catalysts based on palladium, rhodium, and iridium can temporarily bind to a directing group within a molecule (such as a carboxylic acid or amide) and activate a specific C-H bond at a predictable distance (e.g., β or γ position). rsc.orgchemrxiv.org This activated bond can then undergo H/D exchange with a deuterium source. For example, palladium catalysis has been used for the β-C(sp³)–H deuteration of free carboxylic acids, a position typically difficult to functionalize. chemrxiv.org

Radical-based methods also offer unique selectivity. For instance, synergistic photoredox and hydrogen atom transfer (HAT) catalysis can achieve precise decarboxylative deuteration. rsc.orgrsc.org This process converts the carboxylic acid group into a radical, which is then quenched by a deuterium atom from a donor, effectively replacing the entire carboxyl group with a deuterium atom.

Microwave-assisted synthesis has been shown to accelerate H/D exchange reactions, often leading to rapid and regioselective deuteration under basic conditions in D₂O. rsc.org For example, the methyl groups on dimethyl-2,2'-bipyridine derivatives were selectively deuterated in minutes using this technique, a process that would otherwise require harsh conditions and long reaction times. rsc.org

Electrochemical methods are also emerging as a sustainable tool for selective functionalization, including hydro(deutero)alkylation of unsaturated systems like 1,3-enynes, which allows for controlled deuterium incorporation. researchgate.netbeilstein-journals.org

Novel Catalytic Systems and Reaction Conditions for Deuterated Acetic Acid Analogs

The development of novel catalytic systems is crucial for advancing the synthesis of deuterated compounds, including analogs of acetic acid. These modern catalysts offer higher efficiency, milder reaction conditions, and improved selectivity compared to traditional methods.

Heterogeneous Catalysis:

Palladium on Carbon (Pd/C): This commercially available and recyclable catalyst is effective for the deuteration of (hetero)arenes using sodium formate-d1 (DCOONa) as an inexpensive and stable deuterium source. acs.org It facilitates regioselective C(sp²)-H to C(sp²)-D transformation and can be reused multiple times, making the process economical and environmentally friendly. acs.org

Supported Iridium Nanoparticles: A newer catalytic system using supported iridium nanoparticles enables the late-stage deuteration of arenes and heteroarenes with high chemo- and regioselectivity. chemrxiv.org Using deuterated benzene (B151609) (C₆D₆) as the source, this system selectively targets para- and meta-C-H bonds while avoiding common side reactions like hydrogenation. chemrxiv.org

Homogeneous Catalysis:

Osmium-Hydride Complexes: These complexes have been developed for the selective deuteration of terminal olefins using D₂O as the deuterium source. rsc.org This system is notable for its functional group tolerance, allowing for the labeling of complex molecules. rsc.org

Iron-based Catalysts: An iron single-atom catalyst (Fe-P-C) has been shown to be highly efficient for the deuteration of (hetero)arenes using D₂O. acs.org This system is advantageous due to the low cost, low toxicity, and natural abundance of iron. acs.org

Palladium(II) Catalysis with Directing Groups: Homogeneous palladium catalysts are widely used to direct deuteration to specific positions. For example, Pd(II) can catalyze the ortho-deuteration of aromatic carboxylic acids or phenylacetic acid derivatives by using the carboxyl or another inbuilt group to direct the C-H activation. rsc.orgthieme-connect.com

| Catalyst System | Type | Deuterium Source | Substrate Example | Key Advantage |

| Palladium on Carbon (Pd/C) | Heterogeneous | DCOONa | (Hetero)arenes | Recyclable, uses inexpensive D-source. acs.org |

| Iron Single-Atom (Fe-P-C) | Heterogeneous | D₂O | Anilines, Phenols | Uses abundant, low-toxicity metal. acs.org |

| Supported Iridium NPs | Heterogeneous | C₆D₆ | (Hetero)arenes | High regioselectivity for meta/para positions. chemrxiv.org |

| Osmium-Hydride Complexes | Homogeneous | D₂O | Terminal Olefins | High functional group tolerance. rsc.org |

| Palladium(II) Acetate | Homogeneous | D₂O | Aromatic Carboxylic Acids | Directing-group-enabled regioselectivity. rsc.orgthieme-connect.com |

Chromatographic and Spectroscopic Methods for Isotopic Purity Verification and Characterization

After synthesis, the crucial final step is to verify the structure of this compound and, most importantly, to determine its isotopic purity. This involves confirming that deuterium has been incorporated into the correct positions and quantifying the percentage of molecules that contain the desired number of deuterium atoms. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.orgrsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Ultra-Performance Liquid Chromatography (UPLC), is the primary tool for determining isotopic purity. rsc.orgnih.govresearchgate.net

Principle: MS separates ions based on their mass-to-charge ratio (m/z). Since deuterium is approximately twice as heavy as protium, a deuterated molecule will have a distinctly higher mass than its non-deuterated counterpart.

Isotopic Purity Calculation: By analyzing the mass spectrum, one can observe a cluster of ions corresponding to the fully deuterated product (d₉), as well as smaller peaks for partially deuterated (d₁, d₂, etc.) and non-deuterated (d₀) species. rsc.orgnih.gov The isotopic purity is calculated from the relative abundances of these isotopologue ions. nih.gov For this compound, the analysis would focus on the molecular ion peak and its isotopic distribution. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can provide information about the location of the deuterium labels by analyzing the fragmentation pattern of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure and the specific sites of deuteration.

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the deuterated positions will be significantly diminished or absent. nih.gov The degree of signal reduction can be used to quantify the level of deuterium incorporation at each specific site.

Deuterium NMR (²H NMR): A ²H NMR spectrum directly detects the deuterium nuclei, showing signals at chemical shifts corresponding to the positions where deuterium has been incorporated. This provides unambiguous confirmation of the deuteration sites.

Carbon NMR (¹³C NMR): Carbon atoms bonded to deuterium exhibit characteristic splitting patterns (e.g., triplets for -CD, quintets for -CD₂) and are shifted slightly upfield compared to carbons bonded to protium. This provides further evidence of successful deuteration. nih.gov

Together, these methods provide a comprehensive characterization, confirming the molecular structure and providing a reliable measure of isotopic enrichment, which is critical for the compound's intended use as an analytical standard. rsc.orgrsc.org

| Analytical Method | Information Provided | Application to this compound |

| GC-MS / LC-MS | Molecular weight, isotopic distribution, separation from impurities. rsc.orgnih.gov | Confirms the mass of the d₉ product and quantifies the percentage of d₀ to d₈ impurities. nih.gov |

| ¹H NMR | Location and quantification of remaining protons. nih.gov | Absence of signals for the butyl group protons confirms high deuteration levels. |

| ²H NMR | Direct detection and location of deuterium atoms. | Shows signals corresponding to the nine deuterium atoms on the butyl chain. |

| ¹³C NMR | Confirms C-D bonds through characteristic splitting and chemical shifts. nih.gov | Provides structural confirmation of the deuterated alkyl chain. |

Sophisticated Analytical Applications of Butoxy D9 Acetic Acid As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Biomarker Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for quantifying substances with high accuracy and precision. wikipedia.org The core principle involves adding a known quantity of an isotopically enriched standard, such as Butoxy-D9-acetic acid, to a sample containing the analyte of interest (the non-labeled butoxyacetic acid). wikipedia.org This "spiked" sample is then homogenized and processed.

During analysis by mass spectrometry, the instrument distinguishes between the analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. nih.gov The concentration of the analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopic standard. wikipedia.org This ratio-based measurement is a key advantage of IDMS. Unlike traditional methods that rely on absolute signal intensity, IDMS corrects for variations and inconsistencies that can occur during sample preparation, extraction, and analysis. wikipedia.org Because the internal standard is added at the beginning of the workflow, it experiences the same potential losses as the analyte, thereby ensuring that the final measured ratio remains constant and reflective of the true analyte concentration. scioninstruments.com This methodology provides the highest possible analytical specificity for quantitative determinations and is widely used in the discovery and validation of disease biomarkers. nih.gov

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Protocols for Metabolite Quantification

The development and validation of Gas Chromatography-Mass Spectrometry (GC-MS) methods are crucial for the reliable quantification of metabolites in complex biological samples. impactfactor.org GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. impactfactor.orgresearchgate.net This combination makes it a "gold standard" for the positive identification and quantification of volatile and semi-volatile compounds. impactfactor.org

Method development involves optimizing several key parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, to ensure selectivity, sensitivity, and accuracy. uah.edunih.gov Validation is the process of confirming that the developed analytical method is suitable for its intended purpose. impactfactor.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. impactfactor.orgnih.gov

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. impactfactor.orgnih.gov

Accuracy: The closeness of the test results to the true value. impactfactor.orgnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. impactfactor.orgnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected. uah.edu

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uah.edu

The use of a deuterated internal standard like this compound is integral to this process, as it helps to correct for variability throughout the analytical procedure, thereby improving the accuracy and precision of the quantification. scioninstruments.com

Sample preparation is a critical step in GC-MS analysis, designed to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and enhance its compatibility with the analytical system. drawellanalytical.comspringernature.com

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. For metabolites in aqueous biological fluids like urine or plasma, LLE with an organic solvent can be used to extract the target analytes, leaving behind many water-soluble interfering compounds.

Solid-Phase Extraction (SPE): SPE is a robust sample cleanup and concentration technique that has become common in preparing biological samples. nih.gov It uses a solid sorbent material to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. nih.gov While SPE provides more extensive cleanup than LLE, it can sometimes co-extract interfering compounds with similar functional groups, potentially affecting analyte ionization. nih.gov

Derivatization: Many metabolites, including butoxyacetic acid, are not sufficiently volatile or thermally stable for direct GC-MS analysis. uoguelph.ca Derivatization is a chemical reaction that modifies the analyte to increase its volatility and thermal stability. gcms.cz For acidic compounds, esterification is a common derivatization strategy. nih.gov This process not only improves chromatographic properties but can also enhance ionization efficiency in the mass spectrometer, leading to improved sensitivity. gcms.cz

Chromatographic resolution in GC is the ability to separate different components in a mixture. In methods using isotope dilution, it is important to consider the separation of the analyte (e.g., butoxyacetic acid) and its deuterated internal standard (this compound). While chemically similar, deuterated compounds often have slightly shorter retention times on GC columns than their non-deuterated counterparts. nih.gov This phenomenon is known as the chromatographic H/D isotope effect. nih.gov

In a study determining 2-butoxyacetic acid, the deuterated internal standard, 2-[(2H(9))butoxy]acetic acid, was baseline resolved from the analyte. nih.gov The retention times were 13.55 minutes for the deuterated standard and 13.78 minutes for the non-deuterated analyte on a 50-meter fused-silica column. nih.gov Achieving baseline resolution ensures that the mass spectrometer can independently measure the signals for both the analyte and the standard without chromatographic interference, which is crucial for accurate quantification, especially when using low-resolution mass spectrometers. nih.gov

| Compound | Retention Time (min) nih.gov |

| 2-[(2H(9))Butoxy]acetic acid | 13.55 |

| 2-Butoxyacetic acid | 13.78 |

This interactive table summarizes the chromatographic resolution data.

Optimizing the mass spectrometer's parameters is essential for achieving high sensitivity and selectivity. nih.gov

Selected Ion Recording (SIR) or Selected Ion Monitoring (SIM): Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and the internal standard. nih.gov This mode significantly increases sensitivity by increasing the time spent monitoring the ions of interest, which improves the signal-to-noise ratio. For the analysis of 2-butoxyacetic acid, SIM was used to monitor specific mass-to-charge ratio (m/z) values for the analyte and its deuterated standard, achieving a limit of detection of 0.04 ng. nih.gov

Negative Ion Chemical Ionization (NICI): This is a "soft" ionization technique that often results in less fragmentation and a more abundant molecular ion or a characteristic fragment ion compared to electron impact (EI) ionization. For compounds with high electron affinity, such as the pentafluoropropionyl derivatives of some metabolites, NICI can provide superior sensitivity and selectivity. nih.gov The choice of ionization mode depends on the chemical properties of the derivatized analyte and is a key part of method development. nih.gov

| Compound | Monitored Ion (m/z) nih.gov |

| 2-[(2H(9))Butoxy]acetic acid | 66 |

| 2-Butoxyacetic acid | 57 |

| 2-(3-methylbutoxy)acetic acid (Surrogate) | 71 |

This interactive table displays the selected ions used for mass spectrometric detection.

Application in Biological Matrix Analysis for Endogenous and Xenobiotic Metabolites

This compound is specifically used as an internal standard for the quantitative determination of 2-butoxyacetic acid in biological matrices. nih.gov 2-Butoxyacetic acid is a primary human metabolite of 2-butoxyethanol, a common solvent found in various industrial and consumer products. nih.gov Monitoring the levels of 2-butoxyacetic acid in biological fluids like urine is a key component of biomonitoring studies to assess human exposure to 2-butoxyethanol.

The use of a stable isotope-labeled internal standard is crucial in these analyses due to the complexity and variability of biological matrices like urine and blood. nih.gov Matrix effects, which are alterations in ionization efficiency caused by co-eluting compounds from the sample, can lead to inaccurate results. nih.gov By using this compound, which behaves nearly identically to the native analyte during sample preparation and chromatography, these matrix effects can be effectively compensated for, ensuring the delivery of accurate and reliable data for exposure assessment. nih.gov

Emerging Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches Incorporating Deuterated Standards

While GC-MS is a powerful tool, Liquid Chromatography-Mass Spectrometry (LC-MS) has become increasingly prominent for the analysis of a wide range of metabolites, particularly those that are non-volatile or thermally labile. nih.gov LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry and does not typically require derivatization to enhance volatility. nih.gov

The use of deuterated internal standards is as critical in LC-MS as it is in GC-MS. nih.gov Heavy-labeled standards are routinely used in targeted LC-MS/MS assays to control for variations in sample extraction and analysis. nih.gov One key advantage of LC-MS is that the analyte and its co-eluting stable-isotope labeled internal standard can be measured separately by the mass spectrometer without requiring chromatographic resolution, due to the detector's mass selectivity. chromatographyonline.com However, it is important to note that even with co-elution, differential matrix effects can sometimes occur due to slight differences in retention time in regions of changing ion suppression, although this is not always the case. myadlm.org

Modern LC-MS platforms, such as those using triple quadrupole (TQ) or high-resolution Orbitrap mass analyzers, offer exceptional sensitivity and selectivity for metabolite quantification. nih.govacs.org These emerging approaches, combined with the rigor provided by deuterated internal standards like this compound, continue to advance the fields of metabolomics, clinical diagnostics, and environmental health by enabling highly accurate and precise measurement of endogenous and xenobiotic compounds in complex biological systems. nih.govnih.gov

Mechanistic Investigations and Metabolic Tracing Utilizing Butoxy D9 Acetic Acid

Elucidation of Biotransformation Pathways through Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for elucidating the biotransformation pathways of xenobiotics. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This isotopic signature allows for the unambiguous tracking of the compound and its metabolites through complex biological systems. When Butoxy-D9-acetic acid is introduced into an in vitro system, such as liver microsomes or cultured cells, its metabolic products will retain the deuterium label, or a portion of it.

Analytical techniques, particularly mass spectrometry, can readily distinguish these deuterated metabolites from endogenous molecules. This allows for the identification of novel or previously unknown metabolic pathways. For example, if this compound undergoes hydroxylation on the butyl chain, the resulting metabolite will have a mass that is increased by the addition of an oxygen atom, while still retaining the deuterium atoms. This clear mass shift provides definitive evidence of the biotransformation.

Kinetic Isotope Effects in Biological Systems as Probed by Deuterated Analogs

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. nih.gov Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if this bond cleavage is the rate-limiting step of the reaction. wikipedia.org

By comparing the rate of metabolism of butoxyacetic acid with that of this compound, researchers can determine if the cleavage of a C-H bond on the butyl group is a rate-determining step in its metabolism. A significant decrease in the rate of metabolism for the deuterated analog (a KIE value greater than 1) would suggest that this is the case. researchgate.net This information is crucial for understanding the mechanism of the enzymes involved in its biotransformation. For instance, if a cytochrome P450 enzyme metabolizes butoxyacetic acid through hydroxylation of the butyl chain, a primary KIE would be expected.

Table 1: Illustrative Kinetic Isotope Effect in the Metabolism of Butoxyacetic Acid

| Compound | Rate of Metabolism (nmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |

| Butoxyacetic acid | 10.5 | \multirow{2}{*}{2.1} |

| This compound | 5.0 |

This table presents hypothetical data to illustrate the concept of the kinetic isotope effect. The values are not derived from actual experimental results for this compound.

Quantitative Assessment of Metabolic Fluxes in In Vitro Systems

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers, such as this compound, are indispensable for these studies. nih.govnih.gov By introducing a known amount of the deuterated compound into an in vitro system, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites. nih.govnih.gov

The extent of deuterium enrichment in these metabolites, as measured by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a direct measure of the flux through the metabolic pathways involved. isotope.comresearchgate.net For example, if this compound is metabolized to a series of downstream products, the relative abundance of the deuterated forms of these products can be used to calculate the relative rates of the reactions that produced them. This quantitative data is essential for constructing and validating metabolic models. nih.govresearchgate.net

Application in the Study of Compound Metabolism: From Parent Compound to Deuterated Metabolite

The use of this compound allows for a clear and detailed investigation of its metabolic fate. Following incubation in a metabolic system, samples can be analyzed to identify and quantify the parent compound and its deuterated metabolites. nih.gov The distinct mass of this compound makes it an excellent internal standard for quantifying the non-deuterated form of the compound.

The process involves separating the compounds using chromatography, followed by detection with a mass spectrometer. The mass spectrometer can be set to specifically detect the mass of the deuterated parent compound and the expected masses of its potential metabolites. This approach, known as stable isotope tracing, helps in building a comprehensive picture of the biotransformation processes. nih.gov

Table 2: Hypothetical Mass Shifts in the Metabolism of this compound

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Metabolic Transformation | Putative Metabolite | Mass of Deuterated Metabolite (Da) |

| This compound | C6D9H3O3 | 141.135 | Hydroxylation | Hydroxy-butoxy-D9-acetic acid | 157.130 |

| This compound | C6D9H3O3 | 141.135 | Dealkylation | Acetic acid | 60.021 |

| This compound | C6D9H3O3 | 141.135 | Glucuronidation | This compound glucuronide | 317.167 |

This table shows theoretical mass changes for potential metabolic reactions involving this compound. These are illustrative and not based on confirmed metabolic pathways for this specific compound.

Broader Research Paradigms of Deuterium Labeled Organic Acids

Integration of Deuterated Compounds in Systems Biology and Untargeted Metabolomics Research

The use of stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612), is becoming increasingly integral to systems biology and untargeted metabolomics. simsonpharma.com Deuterated compounds serve as powerful tools for tracing the metabolic fate of molecules within complex biological systems, allowing researchers to observe how different compounds are metabolized and distributed throughout an organism. simsonpharma.com This is particularly valuable in untargeted metabolomics, where the goal is to obtain a comprehensive profile of all metabolites in a biological sample. mdpi.com

The introduction of a deuterated internal standard, such as Butoxy-D9-acetic acid, is a common practice in quantitative NMR-based metabolomics to provide a concentration reference that is distinct from the signals of other metabolites. mdpi.com However, the use of deuterated compounds in metabolomics extends beyond simple quantification. A significant challenge in untargeted metabolomics is the "matrix effect," where the ionization of a target analyte is suppressed or enhanced by other components in the sample, leading to inaccurate quantification. The chromatographic deuterium effect (CDE), where deuterated and non-deuterated compounds have slightly different retention times in reverse-phase chromatography, can lead to misinterpretation of data due to these matrix effects. acs.org Recent research has focused on understanding and mitigating the CDE to improve the accuracy of metabolomic analyses. acs.org

Furthermore, deuterated compounds are instrumental in fluxomics, a branch of metabolomics that aims to measure the rates of metabolic reactions. By introducing a deuterated substrate into a biological system and tracking the incorporation of deuterium into various metabolites over time, researchers can elucidate metabolic pathways and quantify metabolic fluxes. This approach provides a dynamic view of metabolism that is not achievable with traditional metabolomics techniques that only provide a static snapshot of metabolite concentrations.

Advancements in Stable Isotope Probing Techniques Beyond Targeted Analysis

Stable Isotope Probing (SIP) is a powerful technique that links metabolic function to microbial identity within complex environmental samples. researchgate.net Traditionally, SIP has been used in a targeted manner to identify organisms that assimilate a specific isotopically labeled substrate. wikipedia.org However, recent advancements have expanded the capabilities of SIP beyond this targeted approach.

One of the key advancements is the coupling of SIP with high-resolution analytical techniques such as metagenomics, proteomics, and transcriptomics. researchgate.net This integration allows for a more comprehensive understanding of the functional roles of microorganisms in a community. For example, DNA-SIP coupled with metagenomics (SIP-metagenomics) can reveal the entire genomic potential of the organisms that are actively consuming a labeled substrate, providing insights into their metabolic pathways and ecological functions. nih.gov Similarly, RNA-SIP and Protein-SIP provide information about the expressed genes and synthesized proteins, respectively, offering a more direct measure of metabolic activity. nih.gov

Quantitative Stable Isotope Probing (qSIP) represents another significant advancement. asm.org By measuring the isotopic enrichment of biomarkers as a continuous function of density, qSIP allows for the quantification of substrate assimilation rates by different microbial taxa. asm.org This provides a more nuanced view of microbial activity compared to the binary "labeled" or "unlabeled" distinction of traditional SIP.

Furthermore, the development of new biomarkers and labeling strategies is expanding the scope of SIP. While DNA and RNA have been the most commonly used biomarkers, lipids (PLFA-SIP) and proteins (Protein-SIP) are also being employed. researchgate.netnih.gov The use of different stable isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, allows for the tracing of various elements through biogeochemical cycles. wikipedia.org These advancements are transforming SIP from a tool for identifying active microbes to a comprehensive method for understanding microbial ecology and function in complex systems.

Computational Modeling and Simulation of Deuterated Compound Behavior in Complex Biological Systems

Computational modeling and simulation are playing an increasingly important role in understanding the behavior of deuterated compounds in complex biological systems. duke.edu These computational approaches complement experimental studies by providing a framework to interpret experimental data, test hypotheses, and predict the effects of isotopic substitution on biological processes. uu.nl

One area where computational modeling is particularly valuable is in understanding the kinetic isotope effect (KIE). The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. escholarship.org Deuteration can significantly alter reaction rates, particularly for reactions where a carbon-hydrogen bond is broken in the rate-determining step. rsc.org Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the reaction mechanism and predict the magnitude of the KIE. This information is crucial for designing deuterated drugs with improved metabolic stability and pharmacokinetic properties. researchgate.net

Molecular dynamics (MD) simulations are another powerful computational tool for studying the behavior of deuterated compounds. MD simulations can provide detailed insights into how deuteration affects the structure, dynamics, and interactions of molecules. For example, MD simulations can be used to study how deuteration of a drug molecule alters its binding affinity for a target protein or how it affects the properties of a lipid bilayer.

Future Perspectives in the Design and Application of Deuterated Chemical Tracers

The field of deuterated chemical tracers is poised for significant advancements, driven by progress in synthetic chemistry, analytical instrumentation, and computational methods. nih.gov Future developments are expected to focus on the design of more sophisticated and specific tracers, as well as the expansion of their applications in various fields of research and medicine.

One of the key future directions is the development of site-specifically deuterated compounds. nih.gov The ability to introduce deuterium at specific positions within a molecule allows for a more precise probing of metabolic pathways and reaction mechanisms. Advances in synthetic organic chemistry are making it possible to synthesize a wider range of selectively deuterated molecules with high isotopic purity. nih.gov

Another promising area is the development of multi-isotope tracers. By labeling a molecule with multiple stable isotopes (e.g., deuterium and ¹³C), it is possible to trace the fate of different parts of the molecule simultaneously. This can provide a more complete picture of metabolic transformations and is particularly useful for studying complex metabolic networks.

The application of deuterated tracers in clinical diagnostics and personalized medicine is also expected to grow. Deuterated compounds can be used as metabolic probes to assess enzyme activity and metabolic fluxes in vivo. nih.gov This information can be used to diagnose diseases, monitor disease progression, and predict a patient's response to therapy. For example, deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to map metabolic activity in real-time. nih.gov

Furthermore, the design of deuterated drugs is a rapidly evolving field. nih.gov By strategically incorporating deuterium into drug molecules, it is possible to improve their pharmacokinetic properties, reduce the formation of toxic metabolites, and enhance their therapeutic efficacy. simsonpharma.com As our understanding of the kinetic isotope effect and metabolic pathways deepens, it will become possible to design deuterated drugs with greater precision and predictability. The continued development of cost-effective and efficient synthesis methods for deuterated compounds will be crucial for their broader application. simsonpharma.com

Environmental Fate and Degradation Studies Utilizing Deuterated Analogs

Methodological Framework for Tracking Environmental Transformations of Organic Acids

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern environmental analytical chemistry. This approach allows for the precise tracking of organic acids as they undergo various transformation processes in the environment. The fundamental principle lies in the mass difference between the deuterated and non-deuterated isotopologues, which allows for their distinct detection and quantification using mass spectrometry.

Methodologies employing deuterated organic acids often involve spiking environmental samples (e.g., soil, water, sediment) with a known concentration of the labeled compound. These samples are then incubated under controlled conditions that mimic natural environments. Over time, subsamples are collected and analyzed to monitor the disappearance of the parent labeled compound and the appearance of transformation products. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the analytical techniques of choice for these studies, providing the necessary sensitivity and selectivity to differentiate the labeled compound from the background of naturally occurring substances.

Butoxy-D9-acetic acid is synthesized for use as an internal standard in the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a metabolite of 2-butoxyethanol. nih.gov This application highlights its utility in analytical methods designed to achieve accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Application of Deuterated Tracers in Assessing Biodegradation Kinetics and Pathways in Various Environmental Compartments

Deuterated tracers are invaluable for elucidating the biodegradation kinetics and metabolic pathways of organic compounds. By introducing a deuterated compound into a biologically active system, researchers can follow its fate and identify the microorganisms responsible for its degradation.

For instance, studies on the biodegradation of 2-butoxyethanol, the parent compound of butoxyacetic acid, indicate that it is readily biodegradable in various environmental simulations. nih.gov It is presumed that the degradation proceeds through the formation of 2-butoxyacetic acid before further breakdown to carbon dioxide and water. nih.gov The use of this compound in such studies would allow for the unambiguous confirmation of this pathway and a precise measurement of the rate of its formation and subsequent degradation.

The kinetic isotope effect (KIE), where the C-D bond is stronger than the C-H bond, can also provide mechanistic insights. nih.gov While often a consideration in reaction mechanism studies, in environmental biodegradation, the primary utility of deuteration is typically as a conservative tracer.

| Parameter | Description | Relevance of Deuterated Tracers |

| Half-life (t½) | The time required for the concentration of a compound to decrease by half. | Allows for precise measurement of the degradation rate of the specific compound without interference from endogenous sources. |

| Degradation Rate Constant (k) | A measure of the speed at which a chemical reaction takes place. | Enables accurate calculation of the rate constant for the biodegradation process. |

| Metabolic Pathway | The sequence of chemical reactions that lead to the transformation of a compound. | Facilitates the identification and quantification of transient and stable metabolites, confirming the steps in the degradation pathway. |

Investigating Environmental Transport and Partitioning Processes with Labeled Compounds

Understanding how a chemical moves through and partitions between different environmental compartments—such as water, soil, sediment, and air—is crucial for predicting its environmental distribution and potential for exposure. Labeled compounds like this compound are instrumental in these investigations.

Partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc), are key parameters in environmental models. While these are intrinsic properties of a chemical, labeled compounds can be used in experimental systems to verify and refine model predictions. For example, by introducing this compound into a soil-water slurry, its distribution between the aqueous and solid phases can be precisely measured over time.

The transport of acetic acid derivatives in the environment is influenced by their physical and chemical properties. Acetic acid itself is readily biodegradable and is not expected to bioaccumulate, with a low potential for adsorption to soil. santos.com Similarly, phenoxy acetic acid herbicides like 2,4-D tend to remain in the water column rather than adsorbing to sediment. wfduk.org By analogy, butoxyacetic acid would be expected to be mobile in aqueous environments. Using this compound in column or lysimeter studies would enable direct measurement of its leaching potential and transport velocity in different soil types.

| Process | Description | Application of Labeled Compounds |

| Adsorption/Desorption | The binding and release of a chemical from solid surfaces like soil and sediment. | Quantifying the extent and rate of partitioning between dissolved and sorbed phases. |

| Leaching | The downward movement of a chemical through the soil profile with water. | Tracing the movement of the compound through soil columns to assess groundwater contamination potential. |

| Volatilization | The transfer of a chemical from the soil or water surface to the atmosphere. | Measuring the flux of the compound from environmental surfaces. |

Modeling Environmental Dynamics of Acetic Acid Derivatives with Isotopic Resolution

Environmental models are essential for predicting the fate and transport of chemicals on a larger scale. The data generated from studies using isotopically labeled compounds provide high-quality input for calibrating and validating these models. Isotopic resolution in modeling refers to the ability to distinguish between the labeled and unlabeled forms of a compound, which can enhance the accuracy of model predictions.

By incorporating data from experiments with this compound, models can be refined to better simulate the behavior of butoxyacetic acid in the environment. This includes more accurate predictions of its persistence, mobility, and potential for reaching sensitive environmental receptors.

For example, fugacity-based models are used to estimate the partitioning and transport of organic chemicals in the environment. epa.gov These models rely on the physicochemical properties of the compound. Experimental data from studies with this compound could be used to validate the partitioning behavior predicted by such models for butoxyacetic acid.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing butoxy-D9-acetic acid in isotopic purity?

- Methodological Answer : Synthesis requires deuterium-labeled starting materials (e.g., CD3CD2CD2CD2OCH2COOH) to ensure 99% isotopic purity, verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- Deuterium Exchange : Use of deuterated solvents (e.g., D2O) to minimize proton contamination .

- Purification : Column chromatography with silica gel or HPLC to isolate the compound from unlabeled byproducts .

- Characterization : NMR (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation at the butoxy chain and acetic acid moiety. MS (ESI or EI) to validate molecular weight (141.21 g/mol) and isotopic distribution .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reversed-phase C18 columns with deuterated internal standards (e.g., 13C2-acetic acid) to correct for matrix effects. Optimize ionization parameters (e.g., negative ion mode for carboxylic acid detection) .

- Gas Chromatography (GC) : Derivatize with 3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) to enhance volatility. Monitor for deuterium loss during derivatization .

- NIST Reference Data : Cross-validate spectral libraries (e.g., IR, NMR) against NIST Standard Reference Database 69 for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear impervious gloves (nitrile or neoprene), safety goggles with side shields, and lab coats. Use NIOSH-approved respirators if ventilation is inadequate .

- Storage : Keep in sealed containers at room temperature (20–25°C) under inert gas (e.g., argon) to prevent degradation. Avoid contact with strong oxidizers .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN3265, Class 8) .

Advanced Research Questions

Q. How can isotopic tracing with this compound elucidate metabolic pathways in toxicological studies?

- Methodological Answer :

- In Vivo Models : Administer deuterated compound via oral or intravenous routes in rodents. Track metabolites in urine/blood using LC-HRMS to identify deuterium retention in intermediates (e.g., acetyl-CoA derivatives) .

- Data Interpretation : Compare isotopic enrichment ratios between labeled and unlabeled cohorts to distinguish endogenous vs. exogenous metabolic contributions. Note potential deuterium isotope effects on enzyme kinetics .

Q. What strategies address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Tiered Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization, algal growth inhibition) under OECD guidelines. Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential .

- Environmental Monitoring : Deploy solid-phase microextraction (SPME) in wastewater systems to detect trace residues. Correlate with regulatory thresholds (e.g., EPA TSCA 8(b)) .

Q. How do regulatory disparities (US vs. EU) impact the use of this compound in cross-border research?

- Methodological Answer :

- Compliance Frameworks :

- US : Follow TSCA inventory requirements; no SARA 302/304 listing, but report under OSHA Hazard Communication Standard (29 CFR 1910.1200) .

- EU : Classify as Corrosive (Category 1C) under CLP Regulation (EC 1272/2008). Submit REACH registration for volumes >1 ton/year .

- Transportation : Label as UN3265 (Corrosive Liquid, PG II) for international shipping. Use secondary containment to meet IATA/DOT standards .

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

- Methodological Answer :

- Data Harmonization : Replicate studies using OECD-compliant protocols (e.g., OECD 423 for acute oral toxicity). Control for variables like purity (≥98% by HPLC) and solvent carriers (e.g., saline vs. DMSO) .

- Meta-Analysis : Aggregate results from ToxCast, PubChem, and EPA DSSTox to identify data gaps (e.g., mutagenicity, teratogenicity). Prioritize in vitro assays (Ames test, micronucleus assay) .

Q. What experimental design challenges arise when studying this compound’s stability under varying pH and temperature?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA for byproducts (e.g., acetic acid-d9). Use Arrhenius modeling to predict shelf-life .

- pH-Dependent Hydrolysis : Conduct kinetic studies in buffers (pH 2–12). Quench reactions with cold acetonitrile and analyze via LC-MS/MS. Note deuterium retention in hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.